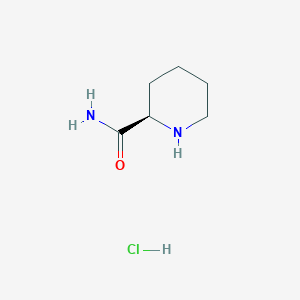

(R)-Piperidine-2-carboxamide hydrochloride

Description

The piperidine (B6355638) scaffold, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.gov Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, highlighting their importance in drug design. nih.gov The versatility of the piperidine ring allows for the introduction of various substituents, leading to a wide diversity of chemical and pharmacological properties.

Within this broad family, piperidine carboxamides represent a significant subclass. The presence of the carboxamide functional group provides a site for further chemical modification and can participate in crucial hydrogen bonding interactions, which is often a key factor in the biological activity of molecules. The study of piperidine carboxamide derivatives has led to the development of compounds with a range of therapeutic applications. nih.govresearchgate.net

The defining feature of (R)-Piperidine-2-carboxamide hydrochloride is its chirality. The "(R)" designation indicates a specific three-dimensional arrangement of the atoms around the chiral center at the second position of the piperidine ring. In the synthesis of pharmaceuticals and other biologically active molecules, controlling the stereochemistry is often critical, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.

This compound serves as a chiral building block, a molecule that can be incorporated into a larger, more complex structure, imparting its specific stereochemistry to the final product. The use of such enantiopure starting materials is a fundamental strategy in asymmetric synthesis, allowing for the efficient and selective production of a desired enantiomer of a target molecule. This approach is often more advantageous than separating a racemic mixture, which can be a costly and time-consuming process.

The development of new drugs increasingly relies on the use of chiral building blocks to optimize the interaction with biological targets, which are themselves chiral. The precise spatial arrangement of functional groups in a molecule like this compound can be crucial for its binding to enzymes or receptors.

Research into enantiopure piperidine derivatives has evolved significantly over the years, driven by the growing demand for stereochemically pure pharmaceuticals. Initially, much of the work in this area focused on the synthesis and resolution of racemic mixtures. However, with advancements in asymmetric synthesis, the focus has shifted towards the development of methods for the direct synthesis of enantiomerically pure compounds.

The synthesis of various piperidine carboxamide derivatives has been a subject of extensive research, with numerous methods being developed to construct this important structural motif. google.comchemicalbook.comnih.govnih.gov For instance, the synthesis of N-substituted piperidine-2-carboxamides has been explored for various applications. google.com The development of catalytic asymmetric methods has been particularly impactful, providing efficient routes to enantiopure piperidine derivatives.

While a detailed historical timeline for the specific research on this compound is not extensively documented in isolation, its development is intrinsically linked to the broader progress in the synthesis of chiral piperidines and their application in medicinal chemistry. The increasing availability of such chiral building blocks has paved the way for the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H13ClN2O |

|---|---|

Molecular Weight |

164.63 g/mol |

IUPAC Name |

(2R)-piperidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |

InChI Key |

MSDJHYMGDCMMSV-NUBCRITNSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)N.Cl |

Canonical SMILES |

C1CCNC(C1)C(=O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for R Piperidine 2 Carboxamide Hydrochloride

Stereoselective Synthesis Approaches

Stereoselective synthesis is essential for producing the (R)-enantiomer of piperidine-2-carboxamide (B12353) hydrochloride in high purity. This can be accomplished by resolving a racemic mixture or by employing enantioselective synthetic pathways from the outset.

Chiral Resolution Techniques

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is a common strategy when a straightforward synthesis of the racemate is available.

A widely utilized method for the resolution of racemic piperidine (B6355638) derivatives is through the formation of diastereomeric salts with a chiral resolving agent. L-(–)-dibenzoyl tartaric acid is a notable example of such an agent. google.comchemicalbook.com When a racemic mixture of a piperidine derivative is treated with L-(–)-dibenzoyl tartaric acid, two diastereomeric salts are formed. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.comchemicalbook.com

For instance, in the resolution of racemic ethyl nipecotate, a precursor to piperidine-2-carboxamide, di-benzoyl-L-tartaric acid has been shown to be a particularly effective resolving agent. google.com The process typically involves dissolving the racemic mixture and the resolving agent in a suitable solvent. One of the diastereomeric salts will preferentially crystallize from the solution, allowing for its isolation. google.com After separation, the desired enantiomer can be recovered by neutralizing the diastereomeric salt. This method has been successful in producing material with high optical purity (greater than 98% ee). google.com

| Resolving Agent | Target Compound | Key Feature | Reference |

| L-(–)-dibenzoyl tartaric acid | Racemic piperidine derivatives | Forms diastereomeric salts with differing solubilities | google.comchemicalbook.com |

| L-(+)-tartaric acid | Racemic aminonaphthols | Forms solid diastereomeric complexes |

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. nih.govnih.govresearchgate.net This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation. sigmaaldrich.com

For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak IA and Chiralpak IB), have demonstrated effective separation of racemic mixtures. nih.gov The choice of mobile phase is critical for achieving optimal resolution. For example, a mobile phase of methyl-tert-butyl ether and tetrahydrofuran (B95107) has been used successfully with Chiralpak columns. nih.gov The chiral recognition mechanism often involves hydrogen bonding and π-π interactions between the analyte and the CSP. nih.gov This technique is not only used for analytical determination of enantiomeric excess but can also be scaled up for the preparative separation of enantiomers. researchgate.net

| HPLC Column | Analytes | Mobile Phase Example | Reference |

| Kromasil CHI-DMB | Piperidine-2,6-diones | Hexane and Dioxane (90:10 v/v) | nih.gov |

| Chiralpak IA and IB | Piperidine-2,6-dione analogues | Methyl-tert-butyl ether-THF (90:10, v/v) | nih.gov |

| Chiralcel OD-H and Chiralpak AD | 2-Aryloxycarboxylic acids | n-hexane, 2-propanol, and trifluoroacetic acid | researchgate.net |

Enantioselective Routes

Enantioselective synthesis, also known as asymmetric synthesis, aims to create a specific enantiomer directly from achiral or prochiral starting materials, often using a chiral catalyst or auxiliary.

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Amino acids are a prominent part of the chiral pool. For the synthesis of (R)-piperidine-2-carboxamide, derivatives of the amino acid lysine (B10760008) can serve as excellent chiral precursors. documentsdelivered.com For example, a novel conformationally constrained D-lysine analogue with a piperidine skeleton has been synthesized asymmetrically. documentsdelivered.com The synthesis of monosubstituted aziridine (B145994) precursors from corresponding amino acids in a few steps has also been reported as a route to functionalized piperidines. whiterose.ac.uk

Metal-catalyzed reactions are powerful tools in asymmetric synthesis. Asymmetric hydrogenation, for instance, can be used to reduce a prochiral double bond in a way that selectively forms one enantiomer. Ruthenium(II) and Rhodium(I) catalysts have been employed in the asymmetric hydrogenation of pyridine (B92270) derivatives to yield chiral piperidines. mdpi.com

Organocatalysis, another burgeoning field, offers a metal-free alternative. For example, the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates has been achieved using a chiral phosphoric acid as an organocatalyst. rsc.org Additionally, biomimetic organocatalytic asymmetric synthesis has been used to prepare 2-substituted piperidine-type alkaloids with high enantiomeric excess. nih.gov Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also emerged as a powerful strategy for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.gov

| Catalyst Type | Reaction | Substrate Example | Reference |

| Ruthenium(II) complex | Asymmetric hydrogenation | Pyridine derivatives | mdpi.com |

| Rhodium(I) with ferrocene (B1249389) ligand | Asymmetric hydrogenation | Pyridine derivatives | mdpi.com |

| Chiral Phosphoric Acid | Asymmetric [4+2] cycloaddition | Imino esters and 3-vinyl indoles | rsc.org |

| EneIREDs (Ene-Imine Reductases) | Biocatalytic asymmetric reduction | N-substituted tetrahydropyridines | nih.gov |

Organocatalytic Asymmetric Synthesis Approaches

Organocatalytic asymmetric synthesis provides a powerful tool for establishing the chiral center in piperidine derivatives. While direct organocatalytic synthesis of (R)-piperidine-2-carboxamide is not extensively detailed, related methodologies highlight the potential of this approach. For instance, the asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates has been successfully developed. rsc.orgnih.gov This reaction utilizes a chiral phosphoric acid catalyst (10 mol%) to achieve high enantioselectivity (up to 99% ee) in the synthesis of novel bisindole-piperidine-amino acid hybrids from 3-vinyl indoles and imino esters. rsc.orgnih.gov

Another biomimetic approach employs organocatalysis for the asymmetric synthesis of 2-substituted piperidine-type alkaloids, achieving high enantiomeric excess (up to 97% ee). nih.gov These examples underscore the feasibility of using chiral organocatalysts to construct the piperidine ring with a high degree of stereocontrol, a principle that could be adapted for the synthesis of (R)-piperidine-2-carboxamide.

General Synthetic Pathways to the Piperidine-2-carboxamide Core

Conversion from Piperidine-2-carboxylic Acid Hydrochloride

A common and direct method for preparing piperidine-2-carboxamide involves the conversion of the corresponding carboxylic acid. Specifically, (R)-piperidine-2-carboxylic acid hydrochloride can serve as a readily available starting material. The synthesis involves the formation of an activated carboxylic acid derivative, such as an acid chloride, followed by amidation.

A patented process describes the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide starting from 2-piperidinecarboxylic acid and concentrated hydrochloric acid. google.com The process involves halogenation with an agent like thionyl chloride or phosphorus trichloride (B1173362) to form the acid chloride, which is then reacted with an amine. google.com Neutralization with a base yields the final amide product with high yields (over 85%). google.com

Ring-Forming Reactions (e.g., Hydrogenation of Pyridine Derivatives)

The piperidine ring, the core of the target molecule, is frequently synthesized through the hydrogenation of corresponding pyridine derivatives. researchgate.netnih.gov This fundamental transformation can be achieved using various catalytic systems, often under demanding conditions such as high temperature and pressure. nih.gov However, recent advancements have focused on developing milder and more selective methods.

Recent research has explored various catalytic systems for this transformation:

Rhodium-catalyzed transfer hydrogenation: Chiral piperidines can be synthesized from pyridinium (B92312) salts via transfer hydrogenation using a formic acid/triethylamine mixture as the hydrogen source and a rhodium catalyst. dicp.ac.cn

Iridium(III)-catalyzed ionic hydrogenation: This method allows for the reduction of pyridines to piperidines under robust and selective conditions, tolerating a wide range of functional groups. chemrxiv.org

Electrocatalytic hydrogenation: Using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst, pyridines can be hydrogenated at ambient temperature and pressure. researchgate.netnih.gov

Molybdenum nitride catalysts: Density functional theory (DFT) studies have investigated the hydrogenation of pyridine to piperidine over γ-Mo2N surfaces, providing insights into the reaction mechanism. scholaris.ca

These hydrogenation methods provide access to the piperidine scaffold, which can then be further functionalized to the desired carboxamide. For instance, a two-step approach involving the hydrogenation of a pyrazine (B50134) derivative followed by other transformations has been demonstrated for the synthesis of piperazine-2-carboxamide (B1304950). beilstein-journals.orgnih.gov

Amidation Coupling Reactions (e.g., with N-(2,6-dimethylphenyl)chloroacetamide)

Amide bond formation is a crucial step in the synthesis of (R)-piperidine-2-carboxamide. This can be achieved through various coupling reactions. rsc.orgresearchgate.net A specific example involves the amidation of 2-piperidinecarboxylic acid with 2,6-dimethylaniline (B139824) to produce N-(2,6-dimethylphenyl)piperidine-2-carboxamide. google.com The process typically involves activating the carboxylic acid, for example, by converting it to an acid chloride using a halogenating agent like thionyl chloride or phosphorus trichloride, followed by reaction with the amine. google.com This method has been shown to produce the desired amide in high yield. google.com

Table 1: Amidation Reaction Parameters

| Reactants | Halogenating Agent | Solvent | Conditions | Yield | Reference |

| 2-Piperidinecarboxylic acid, 2,6-Xylidine | Thionyl chloride | Xylene | 60-65 °C | 87.7% | google.com |

| 2-Piperidinecarboxylic acid, 2,6-Xylidine | Phosphorus trichloride | Toluene | 60-65 °C | 89.1% | google.com |

Advanced Synthetic Techniques

Automated and Continuous Flow Synthesis Methodologies

Modern synthetic chemistry is increasingly adopting automated and continuous flow technologies to improve efficiency, safety, and scalability. researchgate.netvapourtec.com These methods have been applied to the synthesis of related piperazine-2-carboxamide. beilstein-journals.orgnih.gov A machine-assisted, multi-step flow process has been developed for the preparation of (R,S)-piperazine-2-carboxamide. beilstein-journals.orgnih.govresearchgate.net This system integrates multiple steps, such as hydration and hydrogenation, in a continuous sequence. beilstein-journals.orgnih.gov

The setup can involve passing a solution of the starting material through heated columns containing heterogeneous catalysts. researchgate.net For example, the hydrogenation step can be performed using an H-Cube® flow hydrogenator. beilstein-journals.orgnih.gov The use of reservoirs can buffer between steps with mismatched flow rates, enabling a semi-continuous process. beilstein-journals.orgnih.gov Such automated systems can operate for extended periods, offering a significant advantage for producing larger quantities of the target compound. beilstein-journals.orgnih.gov A two-step flow synthesis of a related tetrahydropyridine (B1245486) scaffold has also been reported, highlighting the versatility of this technology. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecular architectures in a single, convergent step. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials. In the context of synthesizing chiral piperidine scaffolds, MCRs offer a streamlined approach to introduce multiple points of diversity and control stereochemistry.

One of the most prominent MCRs utilized for the synthesis of piperidine-2-carboxamide derivatives is the Ugi reaction. The classical Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov By carefully selecting the starting components, this reaction can be adapted to generate the core structure of piperidine-2-carboxamide.

A significant advancement in this area is the development of a diastereoselective Ugi-type three-component reaction (U-3CR) for the synthesis of pipecolic amides (piperidine-2-carboxamides). researchgate.net This approach utilizes cyclic imines (Δ¹-piperideines) as one of the key components. The reaction between a Δ¹-piperideine, a carboxylic acid, and an isocyanide, often catalyzed by a Lewis acid such as copper(II) triflate (Cu(OTf)₂), proceeds with high diastereoselectivity, enabling the controlled formation of the desired stereoisomer. researchgate.net

The general scheme for this Ugi-type reaction is depicted below:

Scheme 1: Ugi-Type Three-Component Reaction for Piperidine-2-Carboxamide Synthesis

The stereochemical outcome of the reaction is influenced by the substitution pattern of the Δ¹-piperideine and the reaction conditions. By employing a chiral auxiliary or a chiral catalyst, it is possible to achieve asymmetric induction and selectively synthesize the (R)-enantiomer of the piperidine-2-carboxamide. For instance, the use of chiral phosphoric acids has been shown to be effective in catalyzing enantioselective Ugi reactions, providing a pathway to optically pure products. nih.gov

The versatility of the Ugi reaction allows for the introduction of various substituents on the piperidine ring, the amide nitrogen, and the carboxamide nitrogen by simply changing the corresponding starting materials. This modularity is highly advantageous for creating libraries of compounds for structure-activity relationship studies. While the direct synthesis of (R)-Piperidine-2-carboxamide hydrochloride via an MCR might involve a final deprotection step and salt formation, the core piperidine-2-carboxamide structure can be efficiently assembled using these powerful reactions.

The following table summarizes key aspects of a representative Ugi-type multicomponent reaction for the synthesis of piperidine-2-carboxamide derivatives based on reported research findings.

| Component 1 | Component 2 | Component 3 | Catalyst | Key Feature |

| Δ¹-Piperideine | Carboxylic Acid | Isocyanide | Cu(OTf)₂ | High Diastereoselectivity |

This strategy underscores the power of multicomponent reactions in modern synthetic organic chemistry, providing a rapid and stereocontrolled route to valuable chiral building blocks like (R)-Piperidine-2-carboxamide.

Stereochemical Investigations of R Piperidine 2 Carboxamide Hydrochloride

Role of Chirality in Molecular Recognition and Intermolecular Interactions

Chirality is a fundamental principle in molecular recognition, the process by which molecules selectively bind to one another. nih.gov In biological systems, which are inherently chiral, the specific 3D structure of a molecule like (R)-Piperidine-2-carboxamide hydrochloride is paramount for its interactions with targets such as proteins and enzymes. nih.govrsc.org The "handedness" of the chiral center at the second position of the piperidine (B6355638) ring dictates the molecule's binding affinity and orientation within a binding site. nih.gov

Intermolecular interactions, the forces between molecules, are significantly influenced by chirality. These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net The precise spatial arrangement of the carboxamide and the amine group on the piperidine ring of the (R)-enantiomer allows for specific hydrogen bonding patterns and other non-covalent interactions. researchgate.net These interactions are crucial for the formation of stable complexes with biological macromolecules. The difference in the spatial arrangement between the (R) and (S) enantiomers can lead to vastly different biological effects, as one enantiomer may bind effectively to a receptor while the other binds weakly or not at all. nih.govmdpi.com This principle underscores the importance of using single-enantiomer drugs to ensure selective pharmacological profiles. mdpi.com

The introduction of a chiral center within the piperidine ring can significantly alter a molecule's physicochemical properties, including its lipophilicity and hydrophilicity, which in turn affects its interaction with biological membranes and targets. researchgate.net The folded conformation of a molecule, potentially stabilized by intramolecular salt bridges, can reduce the polar surface area, further influencing its interactions. researchgate.net

Maintenance and Verification of Stereochemical Integrity During Synthesis and Derivatization

Ensuring that the desired "handedness" of this compound is maintained throughout its synthesis and any subsequent chemical modifications is a significant challenge in medicinal chemistry. nih.gov The primary goal is to achieve high stereoselectivity, meaning the preferential formation of one stereoisomer over others. nih.gov

Key Strategies for Maintaining Stereochemical Integrity:

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. Advancements in asymmetric synthesis have made it a cornerstone of modern drug discovery, allowing for the scalable and efficient production of potent, single-enantiomer drug candidates. nih.govrsc.org

Chiral Catalysts and Ligands: The use of chiral catalysts and ligands can effectively control the stereochemical outcome of a reaction. nih.gov However, selecting the appropriate reaction conditions to ensure the stability and efficacy of these catalysts is a critical consideration. nih.gov

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials to synthesize the target molecule. For instance, (R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid can serve as a chiral building block. bldpharm.com

Verification of Stereochemical Purity:

Once synthesized, the enantiomeric purity of this compound must be rigorously verified. Standard analytical techniques for this purpose include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method to separate and quantify enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents, NMR can be employed to differentiate between enantiomers.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound, which can indicate the enantiomeric excess.

The table below provides a summary of common analytical techniques used to verify stereochemical integrity.

| Analytical Technique | Principle of Operation |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra allows for quantification. |

| Polarimetry | Measurement of the angle of rotation of plane-polarized light caused by a chiral sample. |

Diastereomeric Relationships and Their Implications in Substituted Derivatives

When additional chiral centers are introduced into the this compound scaffold, diastereomers are formed. Unlike enantiomers, which are non-superimposable mirror images, diastereomers have different physical and chemical properties. The creation of substituted derivatives with multiple chiral centers can have profound implications for the molecule's biological activity. researchgate.net

The introduction of a substituent at a specific position on the piperidine ring can significantly enhance potency and selectivity. researchgate.net For example, the placement of an ethoxy group at the 4-position of a piperidine ring in one series of compounds resulted in a twofold increase in potency compared to its analogue, highlighting the positive effect of introducing an additional chiral center. researchgate.net

The table below illustrates how substitutions on the piperidine ring can affect biological activity.

| Compound | Substitution | Effect on Potency |

| Compound A | Unsubstituted piperidine | Baseline activity |

| Compound B | 4-ethoxy substituent | ~2x increase in potency |

| Compound C | 2-allyl substituent | Potent inhibitor |

Studies on Memory of Chirality in Chemical Transformations

The concept of "memory of chirality" (MOC) describes a phenomenon where a molecule can "remember" its original stereochemical information even after the chiral center is temporarily destroyed during a chemical reaction. nih.gov This principle has been effectively utilized in the synthesis of various heterocyclic compounds, including piperidine derivatives. nih.gov

In the context of this compound, MOC could be exploited in transformations where the chiral center at C2 is transiently converted to a planar intermediate, such as an enolate. The chiral information can be retained in the molecule through various non-covalent interactions or the formation of a chiral axis, guiding the subsequent reaction to regenerate the chiral center with high fidelity.

For example, in certain cyclization reactions, the chirality of the starting substrate can be almost completely preserved, demonstrating a strong MOC effect. nih.gov This allows for the synthesis of stereochemically defined piperidines without the constant need for external chiral reagents. The study of MOC in the chemical transformations of this compound and its derivatives is an active area of research, offering elegant solutions for stereoselective synthesis.

Reactivity and Derivatization Strategies of R Piperidine 2 Carboxamide Hydrochloride

Chemical Transformations of the Carboxamide Functionality

The carboxamide group is a key reactive site in (R)-piperidine-2-carboxamide hydrochloride, enabling transformations into other important functional groups such as carboxylic acids and amines.

Hydrolysis Mechanisms and Conditions

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond to produce a carboxylic acid and an amine or ammonia (B1221849). allen.in This transformation can be achieved under either acidic or basic conditions, though amides are generally resistant to hydrolysis and often require heating. byjus.comlibretexts.org

Basic hydrolysis , on the other hand, is a base-promoted process rather than a base-catalyzed one, as it consumes a full equivalent of the base. libretexts.org A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgchemistrysteps.com The amide ion is then expelled as a leaving group, and a subsequent acid-base reaction between the carboxylic acid and the amide ion (or ammonia) drives the reaction to completion. libretexts.org

| Hydrolysis Condition | Key Mechanistic Steps | Resulting Products |

| Acidic | 1. Protonation of carbonyl oxygen. acs.org 2. Nucleophilic attack by water. acs.org 3. Proton transfer to nitrogen. libretexts.org 4. Elimination of ammonia. libretexts.org | (R)-Piperidine-2-carboxylic acid and Ammonium (B1175870) ion |

| Basic | 1. Nucleophilic attack by hydroxide ion. libretexts.org 2. Formation of a tetrahedral intermediate. libretexts.org 3. Elimination of the amide ion. libretexts.org 4. Deprotonation of the carboxylic acid. libretexts.org | (R)-Piperidine-2-carboxylate and Ammonia |

Reduction of the Amide Group to Amine Derivatives

The reduction of amides is a fundamental transformation that converts the carbonyl group into a methylene (B1212753) group (C=O → CH₂), yielding an amine. libretexts.org A common and powerful reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com This reaction is effective for primary, secondary, and tertiary amides, as well as for cyclic amides (lactams). libretexts.orgmasterorganicchemistry.com

The mechanism of amide reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org This is followed by the expulsion of the oxygen atom, which coordinates to the aluminum, forming an iminium ion intermediate. A second hydride ion then adds to the iminium ion, resulting in the final amine product. libretexts.orgmasterorganicchemistry.com

Other reducing agents and methods for amide reduction include:

Catalytic Hydrogenation: This method often requires high pressures and temperatures. wikipedia.org

Other Hydride Reagents: Reagents such as lithium borohydride (B1222165) and sodium borohydride (in specific solvent systems or with activators) can also be used. wikipedia.orgorganic-chemistry.org

Hydrosilanes: Transition-metal-free catalytic protocols using hydrosilanes have been developed for the selective reduction of amides. organic-chemistry.org

| Reducing Agent/Method | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an anhydrous ether solvent, followed by an aqueous workup. libretexts.orgmasterorganicchemistry.com | (R)-Piperidin-2-ylmethanamine |

| Catalytic Hydrogenation | High pressure and temperature with catalysts like copper chromite. wikipedia.org | (R)-Piperidin-2-ylmethanamine |

| Hydrosilanes | Often requires a catalyst and specific solvent systems. organic-chemistry.org | (R)-Piperidin-2-ylmethanamine |

Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring itself offers opportunities for further derivatization, primarily at the nitrogen atom and, with more advanced methods, at the ring carbons.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation can be achieved by reacting the piperidine derivative with an alkyl halide. google.com To favor mono-alkylation and avoid the formation of quaternary ammonium salts, the alkyl halide can be added slowly to an excess of the piperidine. researchgate.net The reaction can be carried out in the presence of a base, such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base), to neutralize the acid formed during the reaction. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. google.com

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or an anhydride, to form an N-acylpiperidine derivative. google.com This reaction is typically straightforward and can be performed under standard acylation conditions.

Regioselective Functionalization of Ring Carbons

Direct and selective functionalization of the C-H bonds of the piperidine ring is a more challenging but powerful strategy for creating complex derivatives. The reactivity of the different ring positions is influenced by electronic and steric factors. nih.gov

C2-H Functionalization: The C2 position is electronically activated due to the adjacent nitrogen atom, which can stabilize a partial positive charge during the reaction. nih.gov However, it is also sterically hindered. Rhodium-catalyzed C-H insertion reactions have been successfully employed for the functionalization of the C2 position of N-protected piperidines. nih.govresearchgate.netnih.gov

C3-H Functionalization: The C3 position is electronically deactivated by the inductive effect of the nitrogen atom. nih.gov Direct C-H functionalization at this position is difficult. Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have been used to achieve C3-functionalization. nih.govnih.gov

C4-H Functionalization: The C4 position is less electronically deactivated than C3 and is sterically more accessible than C2. nih.gov Photoredox catalysis has been utilized for the C-H arylation of piperidine derivatives at the alpha-amino position (C2 or C6). escholarship.orgchemrxiv.org Palladium-catalyzed C(sp³)–H arylation has been achieved at the C4 position of piperidine derivatives by using a directing group at the C3 position. acs.org

The choice of catalyst and protecting group on the nitrogen atom can control the site-selectivity of these C-H functionalization reactions. nih.govresearchgate.netnih.gov

| Position | Electronic/Steric Factors | Functionalization Strategy |

| C2 | Electronically activated, sterically hindered. nih.gov | Rhodium-catalyzed C-H insertion. nih.govresearchgate.netnih.gov |

| C3 | Electronically deactivated. nih.gov | Indirect methods (e.g., cyclopropanation/ring-opening). nih.govnih.gov |

| C4 | Less electronically deactivated, sterically accessible. nih.gov | Palladium-catalyzed C-H arylation with a directing group. acs.org |

Reactivity of Conjugated Aromatic Moieties in Substituted Derivatives

When an aromatic ring is introduced onto the piperidine scaffold, either through N-arylation or C-H arylation, its reactivity in nucleophilic aromatic substitution (SNA_r) reactions becomes a relevant consideration for further derivatization.

The reactivity of substituted aromatic rings in SNA_r reactions is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. nih.gov For instance, in the reaction of substituted N-methylpyridinium ions with piperidine, the reactivity order of leaving groups was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govrsc.org This differs from the typical "element effect" where fluoride (B91410) is the best leaving group. The enhanced reactivity of the cyano-substituted substrates was attributed to the electron-withdrawing nature of the cyano group, which facilitates the deprotonation step in the reaction mechanism. nih.govrsc.org

The rate of SNA_r reactions involving piperidine as the nucleophile can also be influenced by the piperidine concentration, with some reactions exhibiting second-order kinetics with respect to the amine. rsc.org This suggests that a second molecule of piperidine can act as a base to assist in the removal of a proton from the intermediate complex. nih.govrsc.org Theoretical studies have shown that the effect of substituents on the reaction rate can be correlated with their influence on the activation energy of the reaction. researchgate.net

Electrophilic Aromatic Substitution Reactions

This compound, in its parent form, does not possess an aromatic ring and therefore cannot directly undergo electrophilic aromatic substitution reactions. The piperidine ring is a saturated, non-aromatic heterocycle.

However, derivatization strategies can be employed to introduce an aromatic moiety into the molecule, which can subsequently participate in such reactions. A primary method for this is the N-arylation of the piperidine nitrogen. This can be achieved through reactions like the Buchwald-Hartwig amination, which couples the piperidine with an aryl halide. acs.org Another approach involves the reductive amination of pyridinium (B92312) salts with an aryl amine, which yields N-aryl piperidines. acs.orgnih.gov

Once an N-aryl derivative is formed, the newly introduced aromatic ring can undergo electrophilic aromatic substitution. The piperidine group, connected via its nitrogen atom, acts as a powerful activating group and is ortho, para-directing due to the lone pair of electrons on the nitrogen that can be donated to the aromatic ring, stabilizing the arenium ion intermediate. The steric bulk of the piperidine ring may favor substitution at the para position over the ortho positions. The reactivity of the aromatic ring would be influenced by the specific reaction conditions and any other substituents present on the ring.

Oxidation and Reduction Pathways of Aromatic Rings

Similar to the discussion on electrophilic aromatic substitution, the parent compound this compound lacks an aromatic ring and thus cannot undergo direct oxidation or reduction of such a ring. These reactions are only relevant for derivatives of the compound that have been modified to include an aromatic system.

Should an N-aryl derivative be synthesized, the aromatic ring could be subjected to various oxidation and reduction pathways, depending on the nature of the ring and its substituents.

Oxidation: Strong oxidizing agents can degrade aromatic rings, though this is often a destructive process. If the aromatic ring carries an alkyl substituent, benzylic oxidation can occur, converting the alkyl group to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄, Na₂Cr₂O₇). This reaction specifically targets the carbon atom attached to the aromatic ring.

Reduction: A common reduction reaction for aromatic rings is catalytic hydrogenation, which converts the aromatic ring into a cyclohexane (B81311) ring. This typically requires high pressures and temperatures and a catalyst such as rhodium, ruthenium, or nickel. The Birch reduction offers a method for the partial reduction of an aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative using sodium or lithium in liquid ammonia with an alcohol.

While the aromatic ring is absent in the parent compound, the piperidine ring itself is susceptible to oxidation. Biological N-oxidation of piperidine has been observed in vitro, yielding metabolites such as N-hydroxy piperidine. nih.gov Chemical oxidation can also occur. For instance, treatment of N-protected piperidines with hypervalent iodine reagents can lead to functionalization at the α-carbon position next to the nitrogen. nih.gov Oxidation of the piperidine ring can also lead to the formation of corresponding lactams (piperidin-2-ones) or even aromatization to a pyridine (B92270) ring under specific conditions. researchgate.net

Salt Formation and its Influence on Research Applications (e.g., Hydrochloride Salt Formation for Aqueous Solubility)

The conversion of a basic organic compound into a salt is a common and critical strategy in pharmaceutical development and chemical research to enhance its physicochemical properties, most notably aqueous solubility. (R)-Piperidine-2-carboxamide is a basic compound due to the piperidine nitrogen. By reacting this free base with hydrochloric acid (HCl), the this compound salt is formed.

This transformation has a profound impact on its utility in research applications. The ionic nature of the hydrochloride salt allows it to interact more favorably with polar solvents like water compared to the non-ionic free base. This increased aqueous solubility is crucial for many biological and preclinical studies, as it facilitates the preparation of aqueous stock solutions for in vitro assays and enables administration in aqueous vehicles for in vivo experiments. researchgate.net

The solubility of these salts is highly dependent on the pH of the solution. libretexts.org In acidic to neutral pH, the compound exists predominantly in its protonated, ionic form, leading to higher solubility. As the pH becomes more basic, the equilibrium shifts towards the un-ionized free base, which is generally less soluble, potentially causing it to precipitate from the solution. core.ac.uknih.gov At very low pH values, the solubility of a hydrochloride salt may decrease due to the common ion effect, where a high concentration of chloride ions from the acidic medium can suppress the dissolution of the salt. nih.govnih.gov

The improved solubility and dissolution rate of the hydrochloride salt compared to the free base can significantly influence its absorption and bioavailability when studied in biological systems.

Table of pH-Dependent Aqueous Solubility

The following table provides illustrative data on how pH affects the aqueous solubility of a basic compound and its hydrochloride salt, demonstrating the principles discussed.

| pH | Form in Solution | Representative Solubility (g/L) | Rationale |

| 1.0 | Predominantly Hydrochloride Salt | 13.1 | High solubility in acidic conditions. researchgate.net |

| 2.0 | Predominantly Hydrochloride Salt | 11.5 | High solubility due to protonated form. researchgate.net |

| 5.0 | Hydrochloride Salt | 7.8 | Solubility remains high in weakly acidic solution. nih.gov |

| 7.0 | Equilibrium between Salt and Free Base | 5.4 | Solubility decreases as pH approaches the pKa of the amine, increasing the proportion of the less soluble free base. researchgate.net |

| 9.0 | Predominantly Free Base | 5.9 | In basic conditions, the compound is primarily in its less soluble free base form, though slight increases can sometimes be observed due to other effects. researchgate.net |

Applications of R Piperidine 2 Carboxamide Hydrochloride As a Chiral Building Block in Advanced Chemical Research

Utilization in Asymmetric Catalysis

The inherent chirality and presence of coordinating nitrogen and oxygen atoms in (R)-Piperidine-2-carboxamide suggest its potential use as a chiral ligand or auxiliary in asymmetric catalysis. Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. While structurally similar chiral molecules, such as (R)-(−)-phenylglycinol, have been successfully employed as chiral auxiliaries in the synthesis of other chiral piperazines rsc.org, the direct application of (R)-Piperidine-2-carboxamide hydrochloride as a catalyst or widely used chiral auxiliary is not extensively documented in the reviewed literature. However, its potential for such applications remains an area of interest, given the importance of chiral amines and amides in the development of asymmetric catalytic systems google.com.

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The primary and most significant application of this compound and its parent acid is as a chiral precursor for the synthesis of high-value, enantiomerically pure pharmaceutical agents. The piperidine (B6355638) motif is a common scaffold in many bioactive molecules, and starting with a pre-defined stereocenter at the C-2 position is a highly efficient strategy for asymmetric synthesis.

Precursor to Enantiopure Amide-Type Agents

This compound is a key intermediate in the synthesis of a class of long-acting amide-type local anesthetics. The "S" enantiomers of these drugs, which correspond to the "(R)" configuration of the piperidine core, exhibit a significantly better safety profile, particularly with reduced cardiotoxicity, compared to their racemates or "R" enantiomers nih.gov.

Two prominent examples are Ropivacaine and Levobupivacaine.

Ropivacaine: The synthesis of Ropivacaine, chemically named (S)-(-)-1-propyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, starts from (S)-piperidine-2-carboxylic acid (L-pipecolic acid) chemicalbook.comnewdrugapprovals.org. The process involves the conversion of the carboxylic acid to an activated form, such as an acid chloride, followed by amidation with 2,6-dimethylaniline (B139824) to form the crucial amide bond, yielding (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide newdrugapprovals.orggoogle.com. The final step is the N-alkylation of the piperidine nitrogen with a propyl group to yield the target molecule chemicalbook.com.

Levobupivacaine: This anesthetic is the pure (S)-enantiomer of Bupivacaine. A modern synthesis route starts with racemic (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, which is then resolved using a chiral resolving agent like L-(–)-dibenzoyl tartaric acid to isolate the desired (S)-enantiomer nih.gov. This enantiopure intermediate is subsequently N-alkylated with a butyl group (using a reagent like bromobutane) to produce Levobupivacaine nih.gov. This process highlights the critical role of the enantiomerically pure piperidine-2-carboxamide (B12353) scaffold in accessing the final active pharmaceutical ingredient.

| Target Compound | Key Chiral Intermediate | Key Reaction Steps | Reference |

|---|---|---|---|

| Ropivacaine | (S)-Piperidine-2-carboxylic acid | 1. Amidation with 2,6-dimethylaniline 2. N-propylation | chemicalbook.comchemicalbook.com |

| Levobupivacaine | (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | 1. Chiral resolution of the racemate 2. N-butylation | nih.gov |

Construction of Complex Heterocyclic Scaffolds

The piperidine ring is a fundamental heterocyclic scaffold in medicinal chemistry. The synthesis of substituted piperidines is an active area of research, employing methods like catalytic hydrogenation of pyridine (B92270) precursors, reductive amination, and various cycloaddition reactions mdpi.com. This compound serves as a pre-formed, stereochemically defined piperidine scaffold. This allows chemists to bypass the often-challenging steps of ring formation and stereocenter installation. Instead, research can focus on the selective functionalization of the three key points: the piperidine nitrogen, the amide nitrogen, and the carbon atoms of the piperidine ring, to build more complex and diverse molecular architectures.

Design and Synthesis of Chemical Libraries

To accelerate the drug discovery process, chemists often synthesize large collections of related compounds, known as chemical libraries. These libraries are then screened for biological activity against various targets. This compound is an excellent building block for such libraries due to its defined three-dimensional structure and multiple points for diversification.

Combinatorial Chemistry Approaches for Structure-Activity Relationship (SAR) Studies

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds by systematically combining different building blocks. A library based on a core scaffold like piperidine-2-carboxamide can be used to explore the Structure-Activity Relationships (SAR) of a potential drug candidate. By varying the substituents on the piperidine nitrogen and the amide group, researchers can determine which chemical features are essential for biological activity.

For example, a study focused on creating a library of piperazine-2-carboxamide (B1304950) derivatives for lead discovery utilized two separate solid-phase synthesis routes to generate 15,000 unique compounds nih.gov. This approach, directly analogous to what can be achieved with the piperidine scaffold, allows for massive diversification to probe how different functional groups affect a molecule's properties. Similarly, SAR studies on novel GABAA receptor modulators have utilized homochiral substituted piperazines to understand the structural requirements for anxiolytic activity rsc.org.

Diversity-Oriented Synthesis for Lead Discovery

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create structurally diverse and complex molecules from simple starting materials, populating areas of "chemical space" that are often underrepresented in traditional screening libraries nih.govmdpi.com. The goal of DOS is to increase the probability of discovering novel biological functions by maximizing the skeletal diversity of the library cam.ac.uk.

Integration into Targeted Protein Degradation Systems (e.g., PROTAC Technology)

The application of this compound as a chiral building block is particularly significant in the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a key component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is frequently hijacked by PROTACs to induce the degradation of specific proteins of interest (POIs). The piperidine-2,6-dione moiety, a derivative of the core (R)-Piperidine-2-carboxamide structure, is well-established as a potent binder to CRBN. The precise stereochemistry of the piperidine ring is crucial for effective binding and subsequent recruitment of the E3 ligase machinery.

The synthesis of CRBN-recruiting moieties often involves the use of this compound or its derivatives as a starting material. The chiral integrity of the (R)-enantiomer is essential for maintaining the desired binding affinity and selectivity for CRBN. This specificity is a cornerstone of designing effective and safe PROTACs, as the incorrect stereoisomer can lead to a significant loss of activity or off-target effects.

Researchers have developed various synthetic strategies to incorporate the (R)-piperidine-2-carboxamide core into the final PROTAC structure. These methods typically involve the coupling of the piperidine-containing fragment with a linker, which is then attached to a ligand that binds to the target protein. The carboxamide group of the piperidine building block provides a convenient handle for chemical modification and attachment of the linker.

The integration of this chiral building block has been instrumental in the development of numerous potent and selective PROTAC degraders targeting a wide range of proteins implicated in various diseases, including cancer and immunological disorders. The resulting PROTACs are capable of inducing the efficient degradation of their target proteins at low nanomolar concentrations.

Below is an interactive table summarizing examples of how piperidine-based moieties, derived from chiral precursors, are utilized in the design of PROTACs targeting the CRBN E3 ligase.

| Target Protein of Interest (POI) | E3 Ligase Ligand Moiety | Linker Chemistry | Resulting PROTAC Activity |

| Bromodomain-containing protein 4 (BRD4) | Pomalidomide-based | PEG/Alkyl chain | Potent degradation of BRD4 at nanomolar concentrations. |

| Androgen Receptor (AR) | Lenalidomide-based | Propyl group | Effective degradation of AR in cancer cell lines. |

| B-cell lymphoma 6 (BCL6) | Thalidomide-based | Piperazine-containing | Selective degradation of BCL6 protein. |

This table illustrates the general application of piperidine-based E3 ligase ligands in PROTAC design. The specific use of this compound as a direct precursor would follow similar synthetic logic to create these or analogous structures.

The continued exploration of this compound and its derivatives as chiral building blocks is expected to yield novel PROTACs with improved properties, such as enhanced cell permeability, metabolic stability, and reduced off-target effects, further expanding the therapeutic potential of targeted protein degradation.

Advanced Analytical and Computational Methodologies in Research on R Piperidine 2 Carboxamide Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of (R)-Piperidine-2-carboxamide hydrochloride.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can yield the exact mass, allowing for the determination of the molecular formula. nih.gov The molecular weight of the free base, piperidine-2-carboxamide (B12353), is 128.17 g/mol . sigmaaldrich.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and can be used to identify and quantify this compound in various matrices. nih.gov In the study of related piperidine (B6355638) derivatives, LC-MS has been utilized for characterization. nih.gov

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity and enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound.

Purity Assessment: Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used to determine the chemical purity of the compound. The presence of impurities would be indicated by additional peaks in the chromatogram. The purity of related compounds is often reported as ≥98% by HPLC. sigmaaldrich.com

Enantiomeric Excess Determination: To determine the enantiomeric excess of this compound, chiral HPLC is employed. This involves the use of a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers, leading to their separation and allowing for the quantification of each.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of solvents) is crucial for achieving good separation. Visualization of the spots on the TLC plate is typically done under UV light or by using a staining agent. ucl.ac.uk

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are vital for confirming the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

The specific rotation, a measure of the rotation of plane-polarized light by a chiral compound, is a key characteristic. For the related (R)-(+)-bupivacaine, a derivative of piperidine-2-carboxamide, a positive specific rotation is observed. nih.gov The sign and magnitude of the specific rotation for this compound would be a critical piece of data for its characterization. Other chiroptical techniques like circular dichroism (CD) spectroscopy could also provide valuable information about the stereochemistry of the molecule.

Polarimetry for Optical Rotation Measurement

Polarimetry is a critical technique for determining the enantiomeric purity of chiral compounds by measuring their optical rotation. This method relies on the ability of a chiral molecule to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

In the analysis of chiral piperidine derivatives, polarimetry is employed to confirm the presence of the desired (R)-enantiomer and to quantify its purity. For instance, in studies of related chiral molecules, specific rotation values are key identifiers. A positive specific rotation ([α]) indicates one enantiomer, while a negative value signifies its mirror image. While specific optical rotation values for this compound are not publicly documented in the search results, the principle remains a standard method for its stereochemical quality control.

Table 1: Application of Polarimetry

| Parameter Measured | Significance for this compound |

| Specific Rotation ([α]) | Confirms the presence and purity of the (R)-enantiomer. |

| Direction of Rotation | Distinguishes the (R)-enantiomer from the (S)-enantiomer. |

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a powerful tool for confirming the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and provides detailed information about its three-dimensional structure in solution.

For this compound, CD spectroscopy would be used to provide definitive confirmation of its absolute configuration, complementing data from polarimetry. The technique is particularly useful for distinguishing between enantiomers and can be used in conjunction with X-ray crystallography to correlate the solid-state structure with its solution-state conformation. nih.gov

Table 2: Role of Circular Dichroism Spectroscopy

| Analytical Goal | Information Provided by CD Spectroscopy |

| Stereochemical Confirmation | Provides a unique spectral fingerprint for the (R)-enantiomer. |

| Conformational Analysis | Offers insights into the secondary structure and folding of the molecule in solution. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the absolute configuration and detailed three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the precise arrangement of atoms in the crystal lattice. ed.ac.uk

This technique is essential for unambiguously assigning the (R)-configuration to piperidine-2-carboxamide hydrochloride. nih.gov The analysis provides crucial data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. The crystallographic data also reveals the packing of molecules in the crystal and any intermolecular interactions, such as hydrogen bonding. While a specific crystallographic study for this compound was not found in the search results, the methodology is standard for such determinations. For related compounds, X-ray crystallography has been used to identify the absolute configuration of enantiomers. nih.gov

Table 3: Key Parameters from X-ray Crystallography

| Parameter | Description |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates | Specifies the position of each atom within the unit cell. |

| Flack Parameter | A value used to confirm the absolute configuration of the enantiomer. nih.gov |

Thermal Analysis and Calorimetry

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. For this compound, these methods are vital for understanding its stability, melting behavior, and potential thermal hazards.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, heat of fusion, and to detect any phase transitions or polymorphic forms of the compound. For some related amide compounds, DSC has been used to accurately determine melting points, especially when phase transitions are observed. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition temperature of this compound. It can also provide information about the composition of the material, such as the presence of residual solvents or water.

Accelerating Rate Calorimetry (ARC) is a specialized technique used to assess the thermal risks associated with chemical reactions or the storage of reactive materials. ARC measures the self-heating rate of a sample under adiabatic conditions, which allows for the determination of the time to maximum rate of decomposition and the adiabatic temperature rise. This information is critical for ensuring the safe handling and storage of the compound.

Table 4: Summary of Thermal Analysis Techniques

| Technique | Primary Measurement | Key Findings for this compound |

| DSC | Heat flow | Melting point, heat of fusion, phase transitions. nih.gov |

| TGA | Mass change | Thermal stability, decomposition temperature. |

| ARC | Self-heating rate | Thermal runaway potential, safe storage conditions. |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in the exploration of this compound and its analogues. These in silico approaches allow for the prediction and analysis of molecular properties, interactions, and reaction pathways, thereby guiding synthetic efforts and biological evaluations.

Conformational Analysis and Energy Minimization

Conformational analysis of piperidine derivatives is crucial for understanding their biological activity. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms. Computational methods are employed to determine the relative stability of these conformers and identify the lowest energy structures. For instance, studies on bridged piperidine analogues have shown that the piperidine ring can be constrained in a boat conformation, which is tolerated by certain receptors. nih.gov This tolerance for different ring conformations suggests a degree of flexibility in the receptor's binding pocket. nih.gov

Molecular dynamics simulations can be used to analyze the conformational stability of piperidine-based compounds. nih.gov For example, simulations of sulfo carboxamide derivatives of piperidine have demonstrated a twofold increase in stability compared to their sulphonyl counterparts. nih.gov These findings are critical for designing molecules with optimal shapes for receptor binding.

Docking and Scoring Studies for Ligand-Receptor Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding modes of piperidine-2-carboxamide derivatives and identifying key interactions that contribute to their biological activity.

For example, docking studies of piperidinylpiperidines and spirochromanones as acetyl-CoA carboxylase (ACC) inhibitors revealed that these compounds adopt conformations and binding modes similar to known inhibitors. nih.gov These studies can pinpoint specific interactions, such as hydrogen bonds with key residues like Lys-1967, which can explain the inhibitory activity of the compounds. nih.gov Similarly, docking of piperidine-4-imine derivatives has been used to investigate their potential as antitubercular agents. nih.gov

In the context of G protein-coupled receptors (GPCRs), docking studies have elucidated the interactions of piperidine-carboxamide derivatives with various aminergic receptors. nih.gov For instance, the virtual hit D2AAK4 was found to form hydrogen bonds and hydrophobic interactions with key residues in the dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.gov These detailed interaction maps provide a structural basis for the rational design of multi-target ligands with desired pharmacological profiles. nih.gov

The table below summarizes key interactions identified through docking studies of various piperidine derivatives with their respective protein targets.

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Piperidinylpiperidines | Acetyl-CoA Carboxylase (ACC) | Lys-1967 | Hydrogen Bond |

| Piperidine-4-imine derivatives | Mycobacterium tuberculosis targets | Not specified | Not specified |

| D2AAK4 | Dopamine D2 Receptor | Ser 193, Phe 390, Trp 386, Phe 389, His 393, Phe 411 | Hydrogen Bond, π–π stacking, Hydrophobic |

| D2AAK4 | Dopamine D3 Receptor | Ser 192 | Hydrogen Bond |

| D2AAK4 | Serotonin 5-HT2A Receptor | Trp 139, Val 156, Leu 228, Phe 339, Phe 340, Leu 362 | Hydrophobic |

| D2AAK4 | Serotonin 5-HT7 Receptor | Thr 167, Tyr 374, Arg 350 | Hydrogen Bond, Cation-π, Hydrophobic |

Prediction of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in predicting and understanding the mechanisms of chemical reactions involved in the synthesis of piperidine derivatives. Theoretical calculations can elucidate reaction pathways, transition states, and the influence of catalysts and substituents.

For instance, the synthesis of piperidines can be achieved through various cycloaddition reactions, such as [4+2] and [3+3] annulations. mdpi.com Computational studies can help in understanding the regioselectivity and stereoselectivity of these reactions. mdpi.com Similarly, the mechanism of palladium-catalyzed intramolecular hydroamination for piperidine synthesis, which proceeds via syn-addition and a proto-depalladation mechanism, can be investigated using computational models. mdpi.com

Understanding these reaction mechanisms is crucial for optimizing reaction conditions and developing novel synthetic routes to access diverse piperidine scaffolds.

In Silico Optimization of Molecular Properties and Library Profiling

In silico methods are extensively used to optimize the physicochemical and pharmacokinetic properties of lead compounds and to design diverse chemical libraries for high-throughput screening. 5z.com Virtual screening, based on pharmacophore models and molecular docking, is a common strategy to identify potential inhibitors from large compound databases. mdpi.com

Computational tools can predict properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are important for drug-likeness. 5z.com By profiling entire libraries of compounds based on these properties, researchers can prioritize the synthesis of molecules with a higher probability of success. 5z.com

For example, in the development of piperazine-2-carboxamide (B1304950) libraries, computational methods like reagent clustering and library profiling were used to maximize reagent diversity and optimize pharmacokinetic parameters. 5z.com This approach, combined with a four-center pharmacophore analysis, demonstrated the increased diversity achieved by employing multiple synthetic routes. 5z.com

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (R)-Piperidine-2-carboxamide hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral separation of racemic mixtures using techniques like chiral HPLC or crystallization. For example, (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide can be resolved into its enantiomers via chiral stationary phases, followed by salification with hydrochloric acid to isolate the (R)-enantiomer. Critical steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to maximize yield and purity .

Q. How can researchers determine the chemical purity and enantiomeric excess of this compound?

- Methodological Answer :

- Chemical Purity : Use reversed-phase HPLC with UV detection (e.g., 210 nm) and compare retention times against certified reference standards. Purity ≥99% is achievable with optimized gradients .

- Enantiomeric Excess (ee) : Chiral HPLC or polarimetry ([α]/D measurements) are standard. For instance, [α]/D values between -10° to -14° (c = 1.0 in H₂O) indicate high enantiomeric purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR and mass spectrometry (MS) validate molecular structure.

- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess melting points (e.g., ~258°C) and decomposition profiles.

- Crystallinity : X-ray powder diffraction (XRPD) confirms polymorphic forms .

Advanced Research Questions

Q. How can chiral separation techniques be optimized for isolating this compound from racemic mixtures?

- Methodological Answer :

- Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane:isopropanol (90:10).

- Process Parameters : Adjust flow rates (0.5–1.5 mL/min) and column temperatures (25–40°C) to improve resolution. Reaction calorimetry can assess risks during scale-up .

Q. What are the stability profiles of this compound under different storage conditions?

- Methodological Answer :

- Storage Recommendations : Store desiccated at 2–8°C to avoid hydrolysis. Prolonged exposure to moisture or oxygen can degrade the compound, producing toxic gases (e.g., HCl, CO) .

- Accelerated Stability Testing : Conduct stress studies (40°C/75% RH for 6 months) with periodic HPLC monitoring to track degradation .

Q. How can synthetic impurities in this compound batches be identified and quantified?

- Methodological Answer :

- Impurity Profiling : Use LC-MS or GC-MS to detect byproducts like (S)-enantiomers or N-(2,6-dimethylphenyl)pyridine-2-carboxamide. Reference standards (e.g., Bupivacaine Related Compound B) aid identification .

- Quantitative Analysis : Validate a mass balance approach using peak area normalization in HPLC, ensuring impurities are ≤0.1% per ICH guidelines .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.